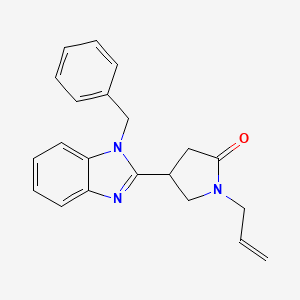![molecular formula C19H13BrN6O6 B5546080 ethyl 2-amino-1-(4-bromophenyl)-6,7-dinitro-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5546080.png)
ethyl 2-amino-1-(4-bromophenyl)-6,7-dinitro-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrrolo[2,3-b]quinoxaline derivatives often involves multicomponent reactions, including those with 1,2-diaminobenzene, dialkyl acetylenedicarboxylates, and ethyl bromopyruvate, which forms pyrrolo[1,2-a]quinoxaline derivatives in good yields under catalyst-free conditions (Piltan et al., 2013). This suggests a potential pathway for synthesizing the target compound through similar multicomponent reactions, adjusting reactants for the specific bromophenyl and dinitro substitutions.
Molecular Structure Analysis
Quinoxaline derivatives' molecular structures are characterized by X-ray diffraction analysis, providing insights into their crystallography and confirming the presence of specific functional groups (Xiang, 2004). This technique could elucidate the molecular structure of ethyl 2-amino-1-(4-bromophenyl)-6,7-dinitro-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate, revealing its conformation and bonding patterns.
Chemical Reactions and Properties
The reactivity of quinoxaline derivatives can be assessed through their participation in various chemical reactions. For instance, the synthesis and reactions of pyrrolo[1″,2″:1′,6′]pyrazino-[2′, 3′: 4, 5]thieno[2, 3-b]quinolines indicate the potential for forming new fused ring systems and functionalization at specific positions (Bakhite et al., 1995). This knowledge can be applied to predict the chemical behaviors of the target compound, such as nucleophilic substitution reactions that may occur at the bromophenyl site.
Physical Properties Analysis
The physical properties of quinoxaline derivatives, such as solubility, melting points, and crystallinity, can be inferred from the synthesis and characterization of similar compounds. The synthesis of ethyl(2-amino-4-(3-nitrophenyl)-1,4-dihydro-2H-pyrano[3,2- h]quinolin-3-)carboxylate provides insight into the crystalline structure, which might share similarities with the target compound, affecting its solubility and melting point (Wangchun Xiang, 2004).
Chemical Properties Analysis
The chemical properties, such as reactivity with various reagents, stability under different conditions, and potential for undergoing electrophilic or nucleophilic reactions, can be deduced from the compound's functional groups and molecular structure. Experimental and theoretical characterization of similar organic salts suggests insights into the ionic nature and reactivity of the compound (Faizi et al., 2018). The presence of electron-withdrawing nitro groups could increase electrophilic character, influencing its chemical behavior.
Applications De Recherche Scientifique
Synthesis and Heterocyclic Systems
Ethyl 2-amino-1-(4-bromophenyl)-6,7-dinitro-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate and its derivatives are involved in the synthesis of various heterocyclic systems. For instance, a study by Bakhite et al. (1995) reported the synthesis of pyrrolo[1″,2″:1′,6′]pyrazino-[2′, 3′: 4, 5]thieno[2, 3-b]quinolines, which are new fused pyrazine ring systems (Bakhite, Geies, El-Dean, & El-kashef, 1995).
Applications in Radical Cyclisation
In the realm of radical cyclisation, Allin et al. (2005) explored the use of 2-(2-Bromophenyl)ethyl groups as building blocks in radical cyclisation reactions onto azoles, creating tri- and tetra-cyclic heterocycles (Allin, Bowman, Elsegood, McKee, Karim, & Rahman, 2005).
Novel Quinoline Derivatives
Gok et al. (2014) reported the synthesis of novel quinoline derivatives and related heterocycles, involving the reaction of 2-(2-Amino-3,5-dinitrophenyl)-2-oxoacetic acid with ethyl 3-oxo-3-phenylpropanoate (Gok, Kasımoğulları, Cengiz, & Mert, 2014).
Antimicrobial Activities
Nahas and Abdel-Hafez (2005) synthesized derivatives of ethyl 2-amino-4-aryl-6-chloro-4-H-pyrano[3,2-h]quinoline-3-carboxylate, exploring their antimicrobial activities (Nahas & Abdel-Hafez, 2005).
Multicomponent Reactions
Piltan et al. (2013) demonstrated a catalyst-free multicomponent reaction forming pyrrolo[1,2-a]quinoxaline derivatives, which is relevant in the context of synthesizing functionalized derivatives (Piltan, Moradi, Abasi, & Zarei, 2013).
Orientations Futures
The study of quinoxaline derivatives is a topic of ongoing research due to their diverse pharmacological activities . Future research could involve studying the specific properties and potential applications of “ethyl 2-amino-1-(4-bromophenyl)-6,7-dinitro-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate”.
Propriétés
IUPAC Name |
ethyl 2-amino-1-(4-bromophenyl)-6,7-dinitropyrrolo[3,2-b]quinoxaline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrN6O6/c1-2-32-19(27)15-16-18(24(17(15)21)10-5-3-9(20)4-6-10)23-12-8-14(26(30)31)13(25(28)29)7-11(12)22-16/h3-8H,2,21H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHLUNOUHHFGQHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=NC3=CC(=C(C=C3N=C12)[N+](=O)[O-])[N+](=O)[O-])C4=CC=C(C=C4)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrN6O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-amino-1-(4-bromophenyl)-6,7-dinitropyrrolo[3,2-b]quinoxaline-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(2,3,5,6-tetrafluorophenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B5546007.png)

![1-(2-chlorophenyl)-4-[(tetrahydro-2-furanylmethoxy)acetyl]-2-piperazinone](/img/structure/B5546019.png)
![N-methyl-N-[1-(1,3-thiazol-5-yl)ethyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5546035.png)
![2-[(3,5-dimethylisoxazol-4-yl)methyl]-8-[(1-ethyl-1H-imidazol-2-yl)methyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5546041.png)
![(3R*,4R*)-4-cyclobutyl-3-methyl-1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-ol](/img/structure/B5546045.png)
![N-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5546061.png)

![(3-endo)-8-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-(4-methoxyphenyl)-8-azabicyclo[3.2.1]octane](/img/structure/B5546069.png)
![3-{[3,5-dimethyl-4-(phenylthio)-1H-pyrazol-1-yl]carbonyl}pyridine](/img/structure/B5546085.png)
![4-{[2-(benzyloxy)phenyl]acetyl}-1,4-oxazepan-6-ol](/img/structure/B5546093.png)

![1-benzyl-N-[2-(4-chlorophenoxy)ethyl]-4-piperidinecarboxamide](/img/structure/B5546100.png)